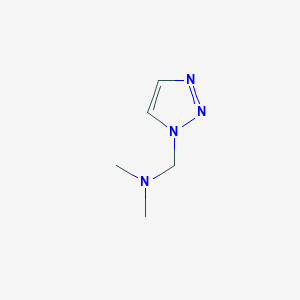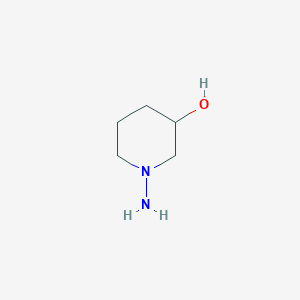
(2R)-1-oxo-1-pirrolidinilpropan-2-ol
Descripción general
Descripción
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol, also known as (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R)-1-oxo-1-pyrrolidinylpropane-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1-oxo-1-pyrrolidinylpropane-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inmunomodulación
Este compuesto tiene aplicaciones potenciales en la inmunomodulación debido a su similitud estructural con las moléculas basadas en pirrolidina que interactúan con el sistema inmunitario. Por ejemplo, el sistema IL-2/IL-2R juega un papel crítico en la regulación inmunitaria, y los derivados de pirrolidina podrían diseñarse para mejorar o inhibir esta vía . Esto podría conducir a aplicaciones terapéuticas dirigidas a enfermedades donde la regulación inmunitaria es beneficiosa, como los trastornos autoinmunitarios o en escenarios de trasplante de órganos.
Inmunoterapia contra el cáncer
La estructura de “(2R)-1-oxo-1-pirrolidinilpropan-2-ol” sugiere que podría modificarse para dirigirse a la vía IL-2/IL-2R, que es crucial en la inmunoterapia contra el cáncer . Al ajustar finamente la respuesta inmunitaria, puede ser posible desarrollar nuevas estrategias que expandan selectivamente las células T reguladoras o activen las células T citotóxicas para combatir las células cancerosas.
Catálisis en reacciones bioquímicas
Los compuestos con estructuras de pirrolidina se han utilizado como catalizadores en diversas reacciones bioquímicas. “this compound” podría potencialmente servir como un catalizador en la síntesis de péptidos, la hidrólisis de proteínas o la oxidación de ácidos grasos, contribuyendo a la investigación en enzimología y vías metabólicas.
Mecanismo De Acción
Target of Action
The primary target of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, also known as (2R,6R)-HNK, is the glutamate release in neurons . This compound interacts with adenosine A1 receptors , which are almost exclusively expressed at nerve terminals .
Mode of Action
(2R,6R)-HNK reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors also counteracts (2R,6R)-HNK’s effect on glutamate release and presynaptic activity .
Biochemical Pathways
The compound’s action on glutamate release is part of a novel retrograde adenosinergic feedback mechanism . This mechanism mediates the inhibitory actions of (2R,6R)-HNK on glutamate release, contributing to its rapid antidepressant action .
Result of Action
The result of (2R,6R)-HNK’s action is a reduction in glutamate release, which correlates with decreased synaptic vesicle recycling . This effect may contribute to its rapid antidepressant action .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, lifestyle factors such as diet, physical activity, stress, and exposure to toxins can affect the body’s response to the compound . .
Propiedades
IUPAC Name |
(2R)-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGBSXTJWOEJD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151670-13-2 | |
| Record name | (2R)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)

![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)


![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)

